molecular formula C15H17N3O2 B2863156 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide CAS No. 2034249-51-7

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide

Cat. No.: B2863156
CAS No.: 2034249-51-7
M. Wt: 271.32
InChI Key: STAAJAQXGJMYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by its pyrimidine ring structure, which is substituted with an ethoxy group at the 6-position and a phenethyl group at the N-position. The carboxamide group at the 4-position further defines its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Substitution with Phenethyl Group: The phenethyl group can be introduced through a nucleophilic substitution reaction using phenethylamine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amide-forming reagent, such as carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenethyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Phenethylamine in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the ethoxy or phenethyl groups.

Scientific Research Applications

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide: Similar structure but with a methyl group instead of a phenethyl group.

    Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar pyrimidine ring structure with different substituents.

Uniqueness

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy and phenethyl groups, along with the carboxamide functionality, make it a versatile compound for various applications.

Properties

IUPAC Name

6-ethoxy-N-(2-phenylethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-10-13(17-11-18-14)15(19)16-9-8-12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAAJAQXGJMYHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.